![molecular formula C16H13FO B14240614 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one CAS No. 188594-99-2](/img/structure/B14240614.png)
1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one is an organic compound characterized by the presence of a fluorophenyl group attached to an ethenyl group, which is further connected to a phenyl ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with acetophenone under basic conditions to form the desired product. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen atoms or other functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
- 1-(4-Fluorophenyl)-2-phenyl-ethanone
- 1-(2-Fluorophenyl)ethanone
- 1-Ethynyl-4-fluorobenzene
Comparison: 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one is unique due to the presence of both fluorophenyl and ethenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development .
Propiedades
Número CAS |
188594-99-2 |
|---|---|
Fórmula molecular |
C16H13FO |
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
1-[4-[2-(4-fluorophenyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H13FO/c1-12(18)15-8-4-13(5-9-15)2-3-14-6-10-16(17)11-7-14/h2-11H,1H3 |
Clave InChI |
OLZBJTGPXOZXJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
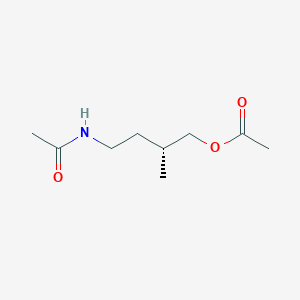
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
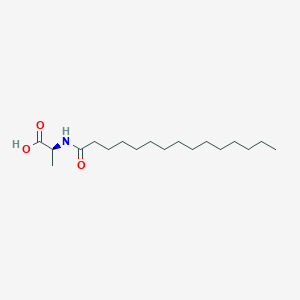
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
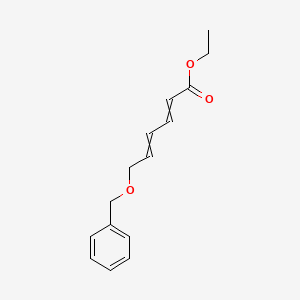


![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
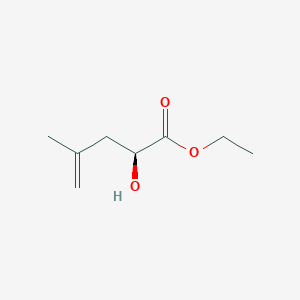


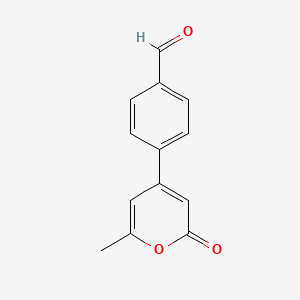
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
